molecular formula C13H13ClO3 B11705937 Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate

Cat. No.: B11705937
M. Wt: 252.69 g/mol
InChI Key: SGLZOEHATVEHGH-XYOKQWHBSA-N
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Description

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate (CAS 19411-80-4) is a synthetic α,β-unsaturated carbonyl compound prepared via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate . Single-crystal X-ray diffraction studies confirm that the central double bond in the molecule adopts a Z-configuration . This compound serves as a versatile synthetic intermediate for constructing a wide range of pharmaceutically relevant heterocyclic scaffolds, including 1,5-benzothiazepines and pyrazoles . Research into its direct biological activities has shown that this compound exhibits significant antioxidant and antimicrobial properties . Molecular docking studies suggest it interacts effectively with biological targets, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that this molecule possesses drug-like properties, making it a suitable candidate for further investigation in medicinal chemistry and drug discovery programs . This product is intended for research applications only.

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3/b12-8+

InChI Key

SGLZOEHATVEHGH-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physical properties of β-keto esters are heavily influenced by substituents on the benzylidene ring. Key analogs and their characteristics are summarized below:

Table 1: Substituent Variations and Key Properties
Compound Name Substituent(s) Biological Activities (Key Findings) References
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate 4-Cl Moderate antimicrobial, antioxidant
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate 3-NO₂ Higher lipophilicity; untested bioactivity
Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate 4-NO₂ Electron-withdrawing; potential cytotoxicity
Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate 4-OH Enhanced antioxidant activity (phenolic OH)
Ethyl 2-(3,4-dihydroxybenzylidene)-3-oxobutanoate 3,4-diOH Superior radical scavenging (dual OH groups)
Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate 2,3-diCl Increased membrane penetration (lipophilic)
Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate 2-Cl, 4-F Improved metabolic stability (fluorine)
Key Observations:
  • Halogens (Cl, F) improve lipophilicity, aiding cellular uptake. The 4-chloro derivative balances lipophilicity and steric bulk, optimizing antimicrobial activity .
  • Electron-Donating Groups (OH): Hydroxyl groups (4-OH, 3,4-diOH) enhance antioxidant capacity via hydrogen donation, with dihydroxy analogs outperforming mono-substituted ones .
Antimicrobial Activity:
  • The 4-chloro derivative exhibits broad-spectrum antimicrobial activity (MIC: 25–50 µg/mL against S. aureus and E. coli), attributed to its ability to disrupt microbial membranes .
  • Dichloro analogs (e.g., 2,3-diCl) show similar MIC ranges but lower solubility, limiting practical applications .
Antioxidant Activity:
  • The 4-chloro compound demonstrates moderate DPPH radical scavenging (IC₅₀: ~75 µM), outperformed by hydroxyl-substituted analogs (IC₅₀: 35–45 µM for 3,4-diOH) .
Molecular Docking Insights:
  • The 4-chloro substituent fits into hydrophobic pockets of NADPH oxidase, forming halogen bonds with Arg₉₆ and His₈₉ residues .
  • Nitro-substituted analogs exhibit weaker binding due to electrostatic repulsion in enzyme active sites .

Physicochemical and Structural Comparisons

Crystal Packing and Solubility:
  • The Z-configuration of the 4-chloro derivative promotes planar molecular alignment, facilitating dense crystal packing and lower aqueous solubility compared to E-isomers .
  • Fluorine-substituted analogs (e.g., 2-Cl-4-F) exhibit improved solubility in polar solvents due to fluorine’s electronegativity .
Thermal Stability:
  • Methyl esters (e.g., 2,3-diCl) decompose at lower temperatures (~150°C) than ethyl esters (~180°C), due to reduced steric protection of the ester group .

Biological Activity

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde. The compound's structure has been confirmed using techniques such as NMR and IR spectroscopy, which reveal characteristic peaks corresponding to functional groups present in the molecule .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using two primary assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid). The results indicate that this compound exhibits moderate antioxidant activity, with effective concentration values (EC50) ranging from 75.5 to 299.1 µg/mL in the DPPH assay and from 101.1 to 441.5 µg/mL in the ABTS assay .

Assay Type EC50 (µg/mL)
DPPH75.5 - 299.1
ABTS101.1 - 441.5

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for its antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with MIC values generally around 256 µg/mL .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antioxidant Evaluation : The compound was tested alongside several derivatives in a study that highlighted its moderate antioxidant capabilities compared to standard antioxidants like ascorbic acid and Trolox .
  • Antimicrobial Studies : Research demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst (e.g., NaOH). Key steps include refluxing in ethanol, acidification, and recrystallization for purification . Purity is confirmed using melting point analysis, HPLC, and spectroscopic techniques (FT-IR, 1^1H/13^{13}C NMR). Discrepancies in reported yields (e.g., 65–85%) may arise from solvent polarity, temperature, or catalyst concentration variations .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. The SHELX suite (SHELXL for refinement) is widely used for solving and refining structures, leveraging least-squares minimization to model atomic positions and displacement parameters. The compound crystallizes in the monoclinic P21/nP2_1/n space group, with unit cell parameters a=9.9956a = 9.9956 Å, b=7.7487b = 7.7487 Å, c=16.2709c = 16.2709 Å, and β=99.624\beta = 99.624^\circ .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :

  • FT-IR : Peaks at ~1700–1750 cm1^{-1} confirm ester (C=O) and ketone groups.
  • NMR : 1^1H NMR shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.3–7.5 ppm, doublets). 13^{13}C NMR identifies carbonyl carbons (δ 190–210 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 252.68 for [M+^+]) validate the molecular formula .

Advanced Research Questions

Q. How can molecular docking studies predict the antioxidant and antimicrobial mechanisms of this compound?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) simulates interactions between the compound and target proteins (e.g., NADPH oxidase for antioxidant activity or bacterial enzymes like DNA gyrase). The chlorobenzylidene moiety may exhibit π-π stacking with aromatic residues (e.g., Tyr, Phe), while the keto-ester group participates in hydrogen bonding. Studies correlate docking scores (binding energies) with experimental IC50_{50} values to validate predictions .

Q. What challenges arise in optimizing reaction yields during scale-up synthesis?

  • Methodological Answer : Key challenges include:

  • Byproduct Formation : Competing aldol addition or over-condensation requires pH control (pH 8–10) and stoichiometric precision.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification. Ethanol/water mixtures balance reactivity and ease of isolation .
  • Catalyst Efficiency : Base catalysts (e.g., piperidine vs. NaOH) influence reaction kinetics and product stability .

Q. How do structural modifications (e.g., halogen substitution) alter biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 4-bromo or 4-nitro derivatives) reveal that:

  • Electron-Withdrawing Groups (e.g., -Cl, -NO2_2) enhance antioxidant activity by stabilizing radical intermediates.
  • Steric Effects : Bulky substituents reduce binding affinity to microbial enzymes, lowering antimicrobial potency. Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substitutions .

Q. What mechanistic insights explain its reactivity in condensation or cyclization reactions?

  • Methodological Answer : The α,β-unsaturated keto-ester moiety undergoes:

  • Michael Additions : Nucleophiles (e.g., amines) attack the β-carbon, forming adducts.
  • Cyclocondensation : With hydrazines or diamines, it forms pyrazoles or benzimidazoles via enolate intermediates. Kinetic studies (e.g., UV-Vis monitoring) reveal rate dependence on solvent polarity and temperature .

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